3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester
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Overview
Description
3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester is an organic compound with the molecular formula C10H10FIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester typically involves multiple steps. One common method starts with the iodination of 3-Fluoro-6-methylbenzoic acid, followed by esterification with ethanol. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The esterification is usually carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Hydrolysis: The major product is 3-Fluoro-2-iodo-6-methylbenzoic acid.
Scientific Research Applications
3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The ester hydrolysis involves the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and ethanol.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodobenzoic acid: Similar structure but lacks the methyl group.
2-Iodo-6-methylbenzoic acid: Similar structure but lacks the fluorine atom.
3-Fluoro-6-methylbenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness
3-Fluoro-2-iodo-6-methylbenzoic acid ethyl ester is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with a methyl group and an ester functional group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
1417190-25-0 |
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Molecular Formula |
C10H10FIO2 |
Molecular Weight |
308.09 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-iodo-6-methylbenzoate |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
OSTXJFCASLKGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1I)F)C |
Origin of Product |
United States |
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